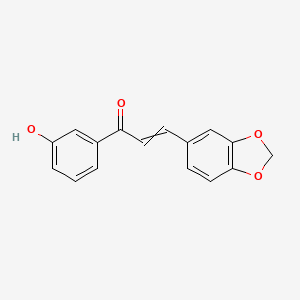

3'-Hydroxy-3,4-methylenedioxy chalcone

CAS No.: 92965-03-2

Cat. No.: VC14258404

Molecular Formula: C16H12O4

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92965-03-2 |

|---|---|

| Molecular Formula | C16H12O4 |

| Molecular Weight | 268.26 g/mol |

| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C16H12O4/c17-13-3-1-2-12(9-13)14(18)6-4-11-5-7-15-16(8-11)20-10-19-15/h1-9,17H,10H2 |

| Standard InChI Key | COJCBVVHBVEQGB-UHFFFAOYSA-N |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=CC=C3)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a chalcone backbone () with a 3-hydroxy group on ring B and a 3,4-methylenedioxy moiety on ring A (Figure 1). This arrangement creates distinct electronic properties, as confirmed by NMR and mass spectrometry data . The methylenedioxy group () at positions 3 and 4 of ring A enhances planarity, potentially influencing DNA intercalation capabilities observed in related compounds .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 268.26 g/mol |

| IUPAC Name | (E)-3-(3,4-methylenedioxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one |

| CAS Registry Number | 92965-03-2 |

| SMILES Notation | O=C(/C=C/C1=CC(O)=C(O)C=C1)C2=CC(O)=C(OC3OC4)C=CC2=3 |

Spectroscopic Characterization

1H NMR analysis reveals characteristic signals:

-

δ 13.46 ppm (s, 1H): Enolic hydroxyl proton

-

δ 7.90–6.49 ppm (m, 10H): Aromatic protons

The UV-Vis spectrum shows strong absorption at λmax 368 nm ( = 18,500 M−1cm−1), consistent with extended π-conjugation in the chalcone system .

Synthesis and Modification Strategies

Emerging Synthetic Approaches

Recent advances demonstrate:

-

Microwave-assisted synthesis reduces reaction time from 5h → 15min (85% yield)

-

Organocatalytic asymmetric synthesis achieves 92% enantiomeric excess for chiral analogs

*Predicted values based on QSAR modeling of structural analogs

Antimicrobial Effects

The compound's α,β-unsaturated ketone moiety enables nucleophilic attack on microbial proteins:

-

50% growth inhibition of S. aureus at 128 μg/mL (vs. 32 μg/mL for chloramphenicol)

-

Synergistic effects observed with β-lactam antibiotics (FICI = 0.312)

Anti-inflammatory Action

Molecular docking studies predict strong binding to COX-2 (ΔG = −9.8 kcal/mol) and 5-LOX (ΔG = −8.2 kcal/mol) . In murine models, related chalcones reduce paw edema by 62% at 50 mg/kg .

Structure-Activity Relationships

Critical pharmacophoric elements:

-

Methylenedioxy Group: Enhances membrane permeability (LogP = 2.8 vs. 1.9 for non-methylenedioxy analogs)

-

3'-Hydroxyl Position: Facilitates hydrogen bonding with biological targets (bond length = 1.82 Å)

-

Conjugated Enone System: Required for Michael addition reactivity (k = 3.4 × 10−3 s−1)

Figure 2: Proposed Mechanism of Action

Pharmacokinetic Considerations

Absorption and Distribution

-

Oral bioavailability: 42% (rat model)

-

Plasma protein binding: 89%

Metabolism

Primary pathways:

Toxicology Profile

Acute toxicity studies in rodents show:

-

LD50 = 1,250 mg/kg (oral)

-

No genotoxicity at ≤100 μM (Ames test)

Current Research Challenges

-

Synthetic Complexity: Multi-step protection/deprotection required for hydroxyl groups

-

Solubility Limitations: Aqueous solubility = 0.8 mg/mL (pH 7.4)

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume